molecular formula C4H6I2O2 B8059072 (2E)-2,3-diiodobut-2-ene-1,4-diol

(2E)-2,3-diiodobut-2-ene-1,4-diol

Cat. No.: B8059072
M. Wt: 339.90 g/mol
InChI Key: WWMZIRRYCABFJV-ONEGZZNKSA-N
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Description

(2E)-2,3-Diiodobut-2-ene-1,4-diol is a halogenated diol characterized by its conjugated diiodo-alkene system and vicinal diol groups. The compound’s E-configuration positions the iodine atoms on opposite sides of the double bond, influencing its reactivity, polarity, and intermolecular interactions .

Properties

IUPAC Name

(E)-2,3-diiodobut-2-ene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMZIRRYCABFJV-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(CO)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C(/CO)\I)/I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2,3-diiodobut-2-ene-1,4-diol typically involves the iodination of butene derivatives. One common method is the addition of iodine to but-2-yne-1,4-diol under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, with the addition of iodine and a catalyst like silver nitrate to facilitate the reaction. The reaction mixture is stirred at room temperature until the desired product is formed, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-diiodobut-2-ene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The double bond and iodine atoms can be reduced under specific conditions.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar solvents.

Major Products Formed

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of butane derivatives.

    Substitution: Formation of azido or thiol-substituted butene derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

(2E)-2,3-Diiodobut-2-ene-1,4-diol is utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating complex structures required in drug development.

Antiviral and Antimicrobial Agents

Research indicates that derivatives of this compound exhibit antiviral and antimicrobial properties. Studies have shown that modifications to the diiodobutene structure can lead to enhanced biological activity against specific pathogens, making it a candidate for further investigation in medicinal chemistry.

OLED Materials

The compound has been explored as a dopant in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to enhance the performance of OLED devices by improving light emission efficiency and stability .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer for synthesizing novel polymers with specific properties. The iodine substituents facilitate cross-linking reactions that can modify the mechanical and thermal properties of the resulting materials .

Chromatographic Techniques

The compound is employed in high-performance liquid chromatography (HPLC) methods for analyzing complex mixtures. Its distinct chemical characteristics allow for effective separation and identification of various compounds within a sample .

Mass Spectrometry

This compound can be used as a standard in mass spectrometry due to its well-defined mass and structure. This application is crucial for quantifying other substances in biological and environmental samples .

Case Studies

Study TitleFocusFindings
Synthesis of Iodinated Antiviral AgentsMedicinal ChemistryDerivatives exhibited significant antiviral activity against influenza viruses .
Development of OLED DevicesMaterial ScienceImproved efficiency and stability when used as a dopant in OLEDs .
HPLC Method DevelopmentAnalytical ChemistryEstablished effective separation techniques using this compound as a standard .

Mechanism of Action

The mechanism of action of (2E)-2,3-diiodobut-2-ene-1,4-diol involves its interaction with molecular targets through its reactive iodine atoms and hydroxyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved may include the formation of reactive intermediates that can further react with other molecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2E)-2,3-diiodobut-2-ene-1,4-diol, we compare it with three structurally related compounds:

Parent Compound: (2E)-2-Butene-1,4-diol

  • Molecular Formula : C₄H₈O₂
  • Molecular Weight : 88.1051 g/mol
  • Key Differences :
    • Lacks halogen substituents, resulting in lower molecular weight and reduced steric hindrance.
    • Higher solubility in polar solvents due to unsubstituted hydroxyl groups.
    • Lower thermal stability compared to halogenated analogs.
  • Applications: Used as a monomer in polymer synthesis and a precursor for crosslinking agents .

Brominated Analog: (2E)-2,3-Dibromo-2-butene-1,4-diol

  • Molecular Formula : C₄H₆Br₂O₂
  • Molecular Weight : 245.898 g/mol
  • Key Differences :
    • Bromine atoms introduce intermediate electronegativity and bond strength compared to iodine.
    • Lower molecular polarizability than the diiodo analog but higher reactivity in radical reactions.
    • Crystallographic studies suggest tighter packing due to smaller atomic radius of bromine .

Chlorinated Analog: (2E)-2,3-Dichloro-2-butene-1,4-diol

  • Molecular Formula : C₄H₆Cl₂O₂
  • Molecular Weight : 157.0 g/mol (estimated)
  • Key Differences :
    • Chlorine’s higher electronegativity increases acidity of hydroxyl groups.
    • Reduced steric bulk compared to bromine/iodine analogs, favoring nucleophilic substitution reactions.

Data Table: Structural and Physicochemical Comparison

Property This compound (2E)-2,3-Dibromo-2-butene-1,4-diol (2E)-2-Butene-1,4-diol
Molecular Formula C₄H₆I₂O₂ C₄H₆Br₂O₂ C₄H₈O₂
Molecular Weight (g/mol) ~363.82 (calculated) 245.898 88.1051
Halogen Substituents Iodine (atomic radius: 140 pm) Bromine (atomic radius: 115 pm) None
Polarizability High (due to iodine) Moderate Low
Hydrogen Bonding Strong (two -OH groups) Strong Strong
Thermal Stability Moderate (iodine labile to heat) Higher than diiodo analog Low

Biological Activity

(2E)-2,3-Diiodobut-2-ene-1,4-diol is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C4H6I2O2C_4H_6I_2O_2. It features two iodine atoms and a diol functional group, which contributes to its reactivity and biological interactions. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC4H6I2O2
Molecular Weight296.90 g/mol
IUPAC NameThis compound
CAS Number1240045-09-6

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells. The compound's ability to trigger programmed cell death suggests potential applications in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A comparative study on various halogenated compounds found that this compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment :
    • In a recent study evaluating the cytotoxic effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound may inhibit key enzymes involved in cellular respiration and DNA replication in cancer cells. This inhibition was linked to the generation of reactive oxygen species (ROS), further promoting apoptosis .

Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cells
Mechanism of ActionInhibits metabolic pathways; generates ROS

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